4-Bromothiophene-2-sulfonamide
CAS No.: 214342-79-7
Cat. No.: VC4244022
Molecular Formula: C4H4BrNO2S2
Molecular Weight: 242.11
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 214342-79-7 |
|---|---|
| Molecular Formula | C4H4BrNO2S2 |
| Molecular Weight | 242.11 |
| IUPAC Name | 4-bromothiophene-2-sulfonamide |
| Standard InChI | InChI=1S/C4H4BrNO2S2/c5-3-1-4(9-2-3)10(6,7)8/h1-2H,(H2,6,7,8) |
| Standard InChI Key | MZQCSQKZJCIDSA-UHFFFAOYSA-N |
| SMILES | C1=C(SC=C1Br)S(=O)(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-Bromothiophene-2-sulfonamide features a thiophene ring—a five-membered aromatic heterocycle containing sulfur—substituted at the 2-position with a sulfonamide group (-SONH) and at the 4-position with a bromine atom. The planar thiophene ring facilitates π-π stacking interactions with biological targets, while the electron-withdrawing bromine and sulfonamide groups enhance electrophilicity and binding affinity .
Physical and Spectral Characteristics
Key physicochemical properties include:
Spectroscopic data (IR, NMR) corroborate the sulfonamide N-H stretch (~3260 cm) and S=O asymmetric vibrations (~1350 cm) . The NMR spectrum exhibits a singlet for the sulfonamide protons (δ 7.2 ppm) and multiplet signals for thiophene protons (δ 6.8–7.1 ppm) .
Synthetic Methodologies
Alkylation of 5-Bromothiophene-2-Sulfonamide
The parent compound, 5-bromothiophene-2-sulfonamide, is alkylated using alkyl bromides (e.g., bromoethane, 1-bromopropane) in the presence of lithium hydride (LiH) and dimethylformamide (DMF) at room temperature :
Yields range from 62% to 78%, depending on the alkyl chain length and steric hindrance . For instance, 5-bromo-N-propylthiophene-2-sulfonamide (3b) achieves a 78% yield .
Suzuki-Miyaura Cross-Coupling
To expand structural diversity, Suzuki coupling introduces aryl groups at the 5-position of the thiophene ring. Using palladium catalysts (e.g., Pd(PPh)) and aryl boronic acids, derivatives like 5-aryl-N-propylthiophene-2-sulfonamides (4a–g) are synthesized in 56–72% yields . Electron-donating substituents on the boronic acid enhance yields, while electron-withdrawing groups slightly reduce efficiency .
Biological Activities and Mechanisms
Antibacterial Efficacy
4-Bromothiophene-2-sulfonamide derivatives exhibit potent activity against multidrug-resistant Gram-negative bacteria. Key findings include:
| Compound | Target Bacterium | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|---|
| 3b | Klebsiella pneumoniae ST147 | 0.39 | 0.78 |
| 4f | Escherichia coli | 11.31 | 22.62 |
| Sulfamethoxazole | Salmonella typhimurium | 19.24 | 38.48 |
The sulfonamide group inhibits dihydropteroate synthase (DHPS), a folate biosynthesis enzyme, while the bromine atom enhances membrane permeability .
Urease Inhibition
Molecular docking studies reveal that 4-bromothiophene-2-sulfonamide binds to the active site of Canavalia ensiformis urease (PDB: 4H9M) via:
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Hydrogen bonds with His492 and Asp633
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Hydrophobic interactions with Ala440 and Leu523
Molecular Interactions and Structure-Activity Relationships
Key Structural Determinants
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Bromine Position: 4-Bromo substitution optimizes steric compatibility with bacterial DHPS, whereas 5-bromo analogs show reduced activity .
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Alkyl Chain Length: Propyl groups (3b) enhance solubility and MIC values compared to ethyl (3a) or isopropyl (3c) chains .
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Aryl Substituents: Electron-rich aryl groups (e.g., 4-methoxyphenyl in 4f) improve antibacterial potency by 40% compared to electron-deficient variants .
Thermodynamic Binding Profiles
Isothermal titration calorimetry (ITC) data for compound 3b binding to NDM-1 (PDB: 5N5I):
The negative confirms spontaneous binding, driven by enthalpic contributions from hydrogen bonds .
Comparative Analysis with Analogous Compounds
| Compound | Structural Feature | MIC (μg/mL) | Key Advantage |
|---|---|---|---|
| 4-Bromo-2-sulfonamide | 4-Br, sulfonamide | 0.39 | Broad-spectrum activity |
| 5-Bromo-N-ethyl-2-sulfonamide | 5-Br, ethyl chain | 1.56 | Lower cytotoxicity |
| 5-Aryl-2-sulfonamide | Aryl group at 5-position | 0.89 | Enhanced CA-IX inhibition |
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